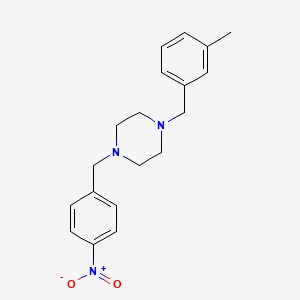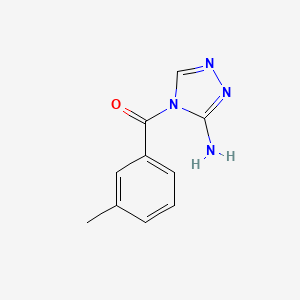![molecular formula C14H10BrN3O2 B5846743 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. The compound has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells and fungi by targeting specific enzymes and proteins. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and fungi by inducing apoptosis and inhibiting specific enzymes and proteins. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments include its potential use in various scientific research applications, its ability to inhibit the growth of cancer cells and fungi, and its neuroprotective effects. However, the limitations of using the compound include the need for further research to explore its full potential, the lack of understanding of its mechanism of action, and the potential for side effects in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. Some of these directions include further research into its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound could also be studied for its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to explore its full potential and to better understand its mechanism of action.
Synthesemethoden
The synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved using different methods. One of the most common methods involves the reaction of 4-bromobenzyl alcohol with 5-amino-3-pyridinecarbonitrile in the presence of sodium hydroxide and acetic acid. The reaction mixture is then heated to form the desired compound. Other methods involve the use of different starting materials and reagents to achieve the synthesis of 3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine.
Wissenschaftliche Forschungsanwendungen
3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has shown potential use in various scientific research applications. The compound has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. The compound has shown promising results in various studies, and further research is needed to explore its full potential.
Eigenschaften
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c15-11-3-5-12(6-4-11)19-9-13-17-14(18-20-13)10-2-1-7-16-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYCQOQMPUPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![1-[2-(4-ethylphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5846670.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)

![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5846687.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5846702.png)


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)

